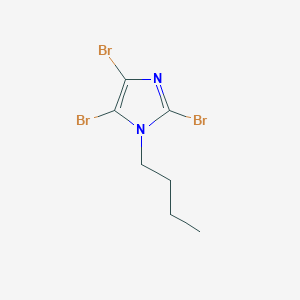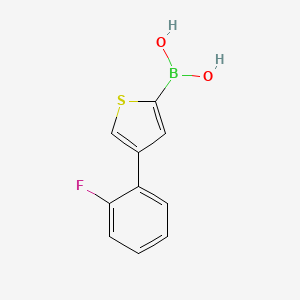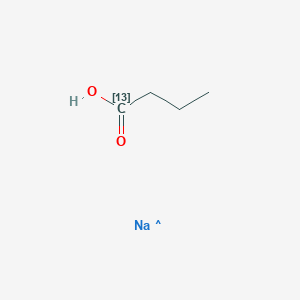
2,4,5-Tribromo-1-butyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Tribromo-1-butyl-1H-imidazole is a brominated imidazole derivative with the molecular formula C7H9Br3N2. This compound is characterized by the presence of three bromine atoms at positions 2, 4, and 5 on the imidazole ring, and a butyl group attached to the nitrogen atom. It is known for its significant applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tribromo-1-butyl-1H-imidazole typically involves the bromination of 1-butylimidazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,5-Tribromo-1-butyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as azido, thiocyano, or alkoxy derivatives of this compound.
Oxidation Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction Products: Reduced derivatives with fewer bromine atoms or different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4,5-Tribromo-1-butyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4,5-Tribromo-1-butyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Tribromo-1-butyl-1H-imidazole can be compared with other brominated imidazole derivatives, such as:
2,4,5-Tribromoimidazole: Similar structure but lacks the butyl group, leading to different reactivity and applications.
1-Butyl-2,4-dibromoimidazole: Contains two bromine atoms and a butyl group, with distinct chemical and biological properties.
1-Butyl-4,5-dibromoimidazole: Another derivative with two bromine atoms at different positions, affecting its reactivity and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
2302-24-1 |
|---|---|
Molekularformel |
C7H9Br3N2 |
Molekulargewicht |
360.87 g/mol |
IUPAC-Name |
2,4,5-tribromo-1-butylimidazole |
InChI |
InChI=1S/C7H9Br3N2/c1-2-3-4-12-6(9)5(8)11-7(12)10/h2-4H2,1H3 |
InChI-Schlüssel |
ZCHYKBSGRBYXMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=C(N=C1Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-cyclopropyl-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14091164.png)
![5-amino-2-phenyl[1,3]oxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B14091177.png)
![1-(3-Hydroxyphenyl)-2-(3-methoxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091186.png)
![2-Iodopyrazolo[1,5-a]pyridine](/img/structure/B14091193.png)
![8,8-dimethyl-5-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14091194.png)
![3-(2-hydroxy-5-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14091201.png)

![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(4-phenylpiperidin-1-yl)methanone](/img/structure/B14091217.png)


![1-(4-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091237.png)
![2-(7-benzyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B14091244.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-[2-(piperidin-1-yl)ethyl]-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14091252.png)
